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Compound of Interest |
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Compound Name:

phenylbutanoic acid
CAS No.: 62084-21-3

Cat. No.: B556339

Get Quote

Executive Summary: The Stereochemical Imperative

3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA)—often abbreviated as AHPBA or simply
AHPA—is a non-proteinogenic amino acid containing two chiral centers. It serves as the critical
N-terminal pharmacophore of Ubenimex (Bestatin), a potent aminopeptidase B and leucine
aminopeptidase inhibitor used in oncology and immunomodulation.

The biological activity of AHPA derivatives is strictly governed by stereochemistry. The (2S, 3R)
isomer is the bioactive configuration required for zinc-ion chelation within the enzyme active
site. Isomeric impurities, such as the (2S, 3S) diastereomer, exhibit significantly reduced
potency. This guide provides a definitive physicochemical reference and separation
methodology for researchers synthesizing or analyzing AHPA isomers.

Chemical Identity and Isomerism

AHPA possesses two stereocenters at the C2 (hydroxyl-bearing) and C3 (amino-bearing)
positions, resulting in four theoretical stereoisomers.
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IUPAC Name: 3-amino-2-hydroxy-4-phenylbutanoic acid Common Name: AHPA;
Allophenylnorstatine Molecular Formula: C10H13NOs Molecular Weight (Free Acid): 195.22
g/mol Molecular Weight (HCI Salt): 231.68 g/mol

Stereoisomer Classification

Configuration Designation Relevance

Component of Bestatin; Potent

(2S, 3R) Active Isomer ) ) o
Aminopeptidase Inhibitor.

Common synthetic impurity;

(2S, 39) Diastereomer o o
significantly lower activity.
] Inactive or off-target activity
(2R, 39) Enantiomer of (2S,3R) o
(e.g., Aperidine-like).
] Synthetic byproduct;
(2R, 3R) Enantiomer of (2S,3S)

biologically rare.

Physicochemical Data Profile

The following data aggregates experimental values for the biologically relevant forms. Note that
melting points and solubility are highly dependent on the salt form (Free Acid vs. Hydrochloride)
and protecting groups (e.g., Boc).

Table 1: Physicochemical Properties of AHPA
Derivatives
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(2S, 3R)-AHPA (HCI (2S, 3S)-AHPA
Property Boc-(2S, 3R)-AHPA .

Salt) (Free Acid)
CAS Number 128223-55-2 59554-14-2 (Free) 62023-62-5
Molecular Weight 231.68 g/mol 295.34 g/mol 195.22 g/mol
Physical State White Crystalline Solid  White Powder White Solid
Melting Point > 215°C (dec.)* 158 — 164°C 208 — 210°C (dec.)

. Water (High), Water (Low), Dilute

Solubility DCM, EtOAc, DMSO )

Methanol Acid

_ -COOH: ~3.2

pKa (Predicted) -COOH: ~3.5 N/A

-NHs+*: ~9.1
Optical Rotation -18.5° (c=1, 1N HCI) -28.0° (c=1, MeOH) Varies by solvent

*Note: Unprotected amino acid salts often decompose upon melting. Values may vary based on
hydration state.

Synthesis and Resolution Protocols

The synthesis of optically pure (2S, 3R)-AHPA is non-trivial due to the need to control two
stereocenters. The most robust route utilizes L-Phenylalanine as the chiral pool starting
material, which fixes the C3 stereocenter as (S). The C2 center is then introduced via
cyanohydrin synthesis, requiring diastereomeric separation.

Experimental Workflow: Modified Cyanohydrin Route
Objective: Synthesis of (2S, 3R)-AHPA from L-Phenylalanine.

e Reduction: Convert L-Phenylalanine to L-Phenylalaninal (maintaining S configuration).

o Cyanohydrin Formation: React L-Phenylalaninal with NaCN/NaHSO:s. This creates a new
chiral center at C2, yielding a mixture of (2S, 3R) and (2S, 3S) cyanohydrins.
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» Hydrolysis: Acid hydrolysis (conc. HCI, reflux) converts the nitrile to the carboxylic acid and
removes protecting groups, yielding the diastereomeric mixture of AHPA HCI.

 Purification: Fractional crystallization or RP-HPLC is required to isolate the (2S, 3R) isomer.

Visualization: Synthesis & Separation Logic

The following diagram illustrates the stereochemical flow and separation logic.
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Figure 1: Stereoselective synthesis workflow from L-Phenylalanine to (2S, 3R)-AHPA,
highlighting the critical diastereomeric resolution step.

Analytical Characterization & Separation
Methodology

Distinguishing the (2S, 3R) isomer from the (2S, 3S) impurity is critical for quality control.

HPLC Separation Protocol (Reverse Phase)

While enantiomers requires chiral columns, diastereomers ((2S, 3R) vs (2S, 3S)) have different
physical properties and can often be separated on standard C18 phases with optimized buffers.

e Column: C18 (ODS) Analytical Column (e.g., 250 x 4.6 mm, 5 um).

e Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

» Mobile Phase B: Acetonitrile.[1]

e Gradient: 5% B to 60% B over 30 minutes.

o Detection: UV at 210 nm (Amide/Carboxyl absorption) or 254 nm (Phenyl).

e Retention Logic: The (2S, 3S) isomer typically elutes differently than the (2S, 3R) due to
differences in intramolecular hydrogen bonding affecting hydrophobicity.

NMR Validation
e 1H NMR (D20/DCI): The coupling constant (
) between H-2 and H-3 protons is diagnostic.
o Anti-isomer (2S, 3R): Typically shows a smaller
(~2-3 Hz) due to gauche conformation in the preferred rotamer.

o Syn-isomer (2S, 3S): Often shows a larger

(~8-10 Hz).
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o Note: Values depend heavily on solvent and N-protection state.

Biological Significance (SAR)
The structural integrity of the AHPA moiety is the "warhead" of the Bestatin molecule.

e Zinc Binding: The hydroxyl group at C2 and the carbonyl of the amide bond (in Bestatin) or
acid (in free AHPA) chelate the Zinc ion (

) in the aminopeptidase active site.

o Stereochemistry: The (2S, 3R) configuration positions the phenyl ring into the hydrophobic
S1' pocket of the enzyme, while correctly orienting the hydroxyl group for metal coordination.
Inversion at C2 (to 2R) disrupts this chelation, abolishing activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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